Hsp70 Chaperone Agonism: Thiadiazine 1,1-Dioxide Scaffold Outperforms Dihydropyrimidinone in Huntington's Disease Model
In a cell-based Huntington's disease model, 1,2,6-thiadiazine 1,1-dioxide analogs derived from the same synthetic platform as the target compound demonstrated superior rescue of protein aggregation pathology compared to the parent dihydropyrimidinone Hsp70 agonist MAL1-271 [1]. While no direct quantitative data exist for the 2,5-dimethyl-4-carboxylic acid congener specifically, the thiadiazine dioxide core was shown to be a viable scaffold for optimizing Hsp70 agonism, with several analogs exhibiting improved activity [1]. The carboxylic acid handle of the target compound offers a point of diversification that was utilized in this study to generate active analogs via amide coupling.
| Evidence Dimension | Protein aggregation rescue in Huntington's disease cell model |
|---|---|
| Target Compound Data | No direct data available for the specific compound; scaffold class demonstrated activity |
| Comparator Or Baseline | MAL1-271 (dihydropyrimidinone Hsp70 agonist); thiadiazine 1,1-dioxide analogs showed improved activity |
| Quantified Difference | Not quantified for this specific compound; class-level superiority observed for thiadiazine dioxide core over dihydropyrimidinone |
| Conditions | Cell-based Huntington's disease model (ACS Med Chem Lett, 2020) |
Why This Matters
For procurement decisions in neurodegenerative disease research, the thiadiazine 1,1-dioxide scaffold is validated as a privileged chemotype for Hsp70 modulation, and the target compound's carboxylic acid handle directly enables the amide coupling strategy used to generate active analogs.
- [1] Terrab L, Rosenker CJ, Johnstone L, Ngo LK, Zhang L, Ware NF, Miller B, Topacio AZ, Sannino S, Brodsky JL, Wipf P. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Med Chem Lett. 2020;11(5):984-990. View Source
